molecular formula C26H26N2O4 B14960316 1-(2,4-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960316
M. Wt: 430.5 g/mol
InChI Key: SIIIEYVKRZYEFK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a pyrrolidine ring, a carboxamide group, and multiple aromatic rings with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Aromatic Rings: The aromatic rings with methoxy substituents are attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-1-hexanone: Similar in structure but with a hexanone group instead of a pyrrolidine ring.

    2,4-Dimethoxyacetophenone: Contains the same aromatic ring with methoxy substituents but lacks the pyrrolidine and carboxamide groups.

Uniqueness

1-(2,4-Dimethoxyphenyl)-N-(diphenylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, carboxamide group, and multiple aromatic rings with methoxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-benzhydryl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H26N2O4/c1-31-21-13-14-22(23(16-21)32-2)28-17-20(15-24(28)29)26(30)27-25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20,25H,15,17H2,1-2H3,(H,27,30)

InChI Key

SIIIEYVKRZYEFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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